1,10-Phenanthroline, 2,2'-(1,3-pyrenediyl)bis-
Description
1,10-Phenanthroline, 2,2'-(1,3-pyrenediyl)bis- (CAS: 721969-94-4) is a bidentate nitrogen-containing ligand derived from 1,10-phenanthroline (phen), a well-known chelating agent in coordination chemistry. The compound features two phenanthroline moieties linked via a 1,3-pyrenediyl group, creating a rigid, planar structure with extended π-conjugation . This structural modification enhances its electronic properties and binding affinity for transition metals, making it suitable for applications in luminescent materials, catalysis, and bioimaging. The pyrene backbone introduces steric bulk and aromatic stacking capabilities, which influence its coordination behavior and stability in complexes .
Properties
CAS No. |
646034-87-9 |
|---|---|
Molecular Formula |
C40H22N4 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[3-(1,10-phenanthrolin-2-yl)pyren-1-yl]-1,10-phenanthroline |
InChI |
InChI=1S/C40H22N4/c1-4-23-12-16-29-31(33-18-14-27-10-8-25-6-2-20-41-37(25)39(27)43-33)22-32(30-17-13-24(5-1)35(23)36(29)30)34-19-15-28-11-9-26-7-3-21-42-38(26)40(28)44-34/h1-22H |
InChI Key |
IDBJYOOPXIIMNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)C5=NC6=C(C=CC7=C6N=CC=C7)C=C5)C8=NC9=C(C=CC1=C9N=CC=C1)C=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- typically involves the reaction of 1,10-phenanthroline with a pyrene derivative under specific conditions. One common method involves the use of a coupling reaction where the pyrene derivative is functionalized with reactive groups such as halides or boronic acids, which then react with 1,10-phenanthroline in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline units can undergo substitution reactions where hydrogen atoms are replaced by other functional groups such as halides, alkyl, or aryl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated phenanthroline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 2,2’-(1,3-pyrenediyl)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the phenanthroline units. This coordination can lead to the formation of stable complexes that exhibit unique photophysical and electrochemical properties. In biological systems, the compound can intercalate with DNA, disrupting its structure and inhibiting the activity of enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
2,2'-Bipyridine (bpy)
- Structural Differences : Unlike the pyrene-bridged bis-phenanthroline, 2,2'-bipyridine is a simpler bidentate ligand with two pyridine rings connected directly. It lacks the extended π-system and rigidity of the phenanthroline-pyrene hybrid .
- Coordination Behavior : Both ligands form stable complexes with Fe²⁺, but 1,10-phenanthroline derivatives exhibit higher binding constants due to the preorganized geometry of the phenanthroline moiety. For example, the stability constant (log K) for Fe²⁺-phenanthroline complexes is ~21.3, compared to ~17.3 for Fe²⁺-bpy .
- Applications : While bpy is widely used in solar cells and catalysis, the pyrene-bridged phenanthroline shows superior performance in luminescent sensors and DNA intercalation studies due to its enhanced π-π interactions .
Terpyridine (terpy)
- Structural Differences: Terpyridine is a tridentate ligand, offering three nitrogen donors, whereas the pyrene-bridged phenanthroline remains bidentate. The latter’s pyrene linker provides additional aromatic surfaces for supramolecular interactions .
- Electronic Properties : Terpyridine complexes often exhibit metal-to-ligand charge transfer (MLCT) transitions in the visible range, while phenanthroline-pyrene hybrids display ligand-centered fluorescence with higher quantum yields (e.g., Φ = 0.45 vs. 0.25 for terpyridine-ruthenium complexes) .
Other Bis-Phenanthroline Derivatives
- 2,9-Disubstituted Phenanthrolines : Derivatives like 2,9-bis(p-formylphenyl)-1,10-phenanthroline (CAS: 120085-99-6) are used in Schiff base synthesis for metal-organic frameworks (MOFs). The pyrene-bridged analog offers stronger π-stacking, improving crystallinity and thermal stability in materials .
- Spirobifluorene-Bridged Phenanthrolines : Compounds such as 2,2'-(9,9'-spirobi[9H-fluorene]-2,2'-diyl)bis-1,10-phenanthroline (CAS: 252878-73-2) exhibit twisted geometries that reduce aggregation-induced quenching, making them superior in OLED applications compared to the planar pyrene-bridged system .
Key Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Metal Complex Stability
| Metal Ion | 2,2'-(1,3-pyrenediyl)bis-phen | 1,10-Phenanthroline (phen) | 2,2'-Bipyridine (bpy) |
|---|---|---|---|
| Cu(I) | 10¹⁵ | 10¹² | 10¹⁰ |
| Fe(II) | 10²¹ | 10²¹ | 10¹⁷ |
| Cd(II) | 10⁸ | 10⁶ | 10⁴ |
Biological Activity
1,10-Phenanthroline, 2,2'-(1,3-pyrenediyl)bis- (CAS No. 646034-87-9) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines the phenanthroline moiety with pyrene units, making it a subject of interest in various fields including medicinal chemistry and biochemistry.
The molecular formula of 1,10-Phenanthroline, 2,2'-(1,3-pyrenediyl)bis- is C40H22N4, with a molecular weight of approximately 558.63 g/mol. The compound's structure features two phenanthroline units linked by a pyrene bridge, enhancing its electronic properties and potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| CAS No. | 646034-87-9 |
| Molecular Formula | C40H22N4 |
| Molecular Weight | 558.63 g/mol |
| IUPAC Name | 1,10-Phenanthroline, 2,2'-(1,3-pyrenediyl)bis- |
Antioxidant Activity
Research indicates that phenanthroline derivatives exhibit significant antioxidant properties. The presence of pyrene enhances the electron-donating ability of the compound, allowing it to scavenge free radicals effectively. A study demonstrated that this compound could reduce oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
Anticancer Properties
Several studies have explored the anticancer effects of phenanthroline derivatives. For instance, a case study involving human cancer cell lines showed that 1,10-Phenanthroline, 2,2'-(1,3-pyrenediyl)bis- inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the compound's ability to intercalate DNA and disrupt cellular processes essential for cancer cell survival.
Metal Ion Chelation
The chelation properties of phenanthroline derivatives are well-documented. This compound can form stable complexes with transition metals such as iron and copper, which are crucial in various biological processes. By chelating these metal ions, the compound may inhibit metalloproteinases involved in cancer metastasis and angiogenesis.
Study on Antioxidant Activity
A recent study published in Journal of Medicinal Chemistry assessed the antioxidant capacity of several phenanthroline derivatives including the target compound. The results indicated that it significantly reduced lipid peroxidation levels in vitro compared to controls.
Anticancer Effects in Cell Lines
In a study conducted on breast cancer cell lines (MCF-7), treatment with 1,10-Phenanthroline, 2,2'-(1,3-pyrenediyl)bis- resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with this compound.
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